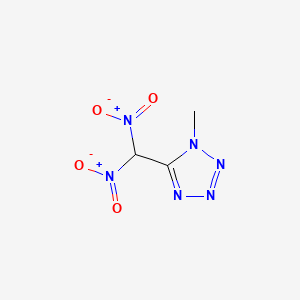silane CAS No. 112309-77-0](/img/structure/B14313179.png)
[3-(3,4-Dimethoxyphenyl)propoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)propoxysilane: is an organosilicon compound that features a trimethylsilyl group attached to a propoxy chain, which is further connected to a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)propoxysilane typically involves the reaction of 3,4-dimethoxyphenylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxyphenylpropanol+Trimethylsilyl chloride→3-(3,4-Dimethoxyphenyl)propoxysilane+HCl
Industrial Production Methods: In an industrial setting, the production of 3-(3,4-Dimethoxyphenyl)propoxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phenyl ring, potentially converting it to a cyclohexyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Various silyl ethers and amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Materials Science: It is utilized in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: The compound can be employed in the modification of biomolecules for research purposes.
Industry:
Coatings and Adhesives: Used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.
Electronics: Application in the production of silicon-based electronic components.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)propoxysilane involves its interaction with various molecular targets, depending on the specific application. For instance, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may modify biomolecules through covalent bonding, altering their function or activity.
Comparación Con Compuestos Similares
- 3-(3,4-Dimethoxyphenyl)propoxysilane
- 3-(3,4-Dimethoxyphenyl)propoxysilane
Comparison:
- 3-(3,4-Dimethoxyphenyl)propoxysilane is unique due to its trimethylsilyl group, which imparts distinct steric and electronic properties compared to its triethyl and triphenyl counterparts. This uniqueness can influence its reactivity and suitability for specific applications, such as in catalysis or materials science.
Propiedades
Número CAS |
112309-77-0 |
|---|---|
Fórmula molecular |
C14H24O3Si |
Peso molecular |
268.42 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)propoxy-trimethylsilane |
InChI |
InChI=1S/C14H24O3Si/c1-15-13-9-8-12(11-14(13)16-2)7-6-10-17-18(3,4)5/h8-9,11H,6-7,10H2,1-5H3 |
Clave InChI |
JZGYONRIIJXPBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCO[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


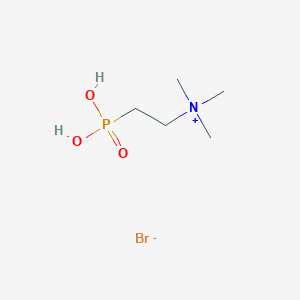

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
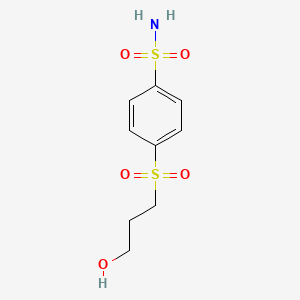
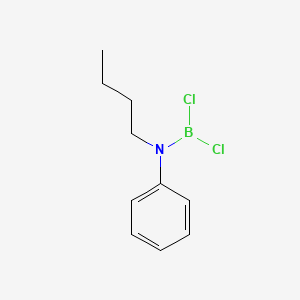
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
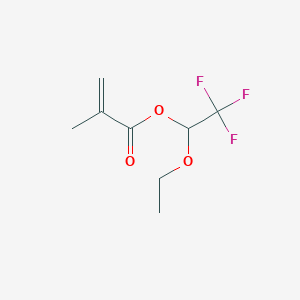
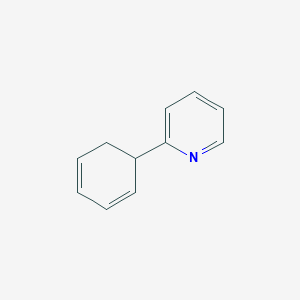
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)


